molecular formula C15H22N2 B11487948 1,2-bis(2-methylpropyl)-1H-benzimidazole

1,2-bis(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11487948
M. Wt: 230.35 g/mol
InChI Key: DVNVBVMBMOUQTF-UHFFFAOYSA-N
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Description

1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a chemical compound with the molecular formula C16H22O4This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can be synthesized through the esterification of phthalic anhydride with isobutanol. The reaction typically involves heating phthalic anhydride with isobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Phthalic anhydride+2IsobutanolDiisobutyl phthalate+Water\text{Phthalic anhydride} + 2 \text{Isobutanol} \rightarrow \text{Diisobutyl phthalate} + \text{Water} Phthalic anhydride+2Isobutanol→Diisobutyl phthalate+Water

Industrial Production Methods

In industrial settings, the production of 1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves continuous esterification processes. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation .

Chemical Reactions Analysis

Types of Reactions

1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and isobutanol.

    Oxidation: It can be oxidized to form phthalic acid derivatives.

    Substitution: It can undergo substitution reactions where the isobutyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various alkylating or arylating agents under appropriate conditions.

Major Products Formed

Scientific Research Applications

1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phthalate (DEP)
  • Dibutyl phthalate (DBP)
  • Diisononyl phthalate (DINP)
  • Bis(2-ethylhexyl) phthalate (DEHP)

Uniqueness

1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to its specific isobutyl groups, which provide distinct physical and chemical properties compared to other phthalates. Its specific structure influences its plasticizing efficiency, volatility, and potential health effects .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1,2-bis(2-methylpropyl)benzimidazole

InChI

InChI=1S/C15H22N2/c1-11(2)9-15-16-13-7-5-6-8-14(13)17(15)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

DVNVBVMBMOUQTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC(C)C

Origin of Product

United States

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